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Introduction
Fibroblast Growth Factor 19 (FGF19) is a critical endocrine hormone primarily produced in the

ileum in response to bile acids.[1][2] It plays a pivotal role in regulating various metabolic

processes, including bile acid synthesis, glucose and lipid metabolism, and energy

homeostasis.[3][4][5] FGF19 exerts its effects by binding to a receptor complex composed of a

Fibroblast Growth Factor Receptor (FGFR) and the co-receptor βKlotho (KLB).[4][6] While

FGF19 can activate multiple FGFRs in the presence of KLB, its primary effects in the liver, such

as the suppression of bile acid synthesis and induction of hepatocyte proliferation, are

mediated through FGFR4.[3][5][7][8]

Dysregulation of the FGF19 signaling pathway has been implicated in various metabolic

diseases and cancers.[9][10][11][12] Consequently, understanding the precise molecular

mechanisms of FGF19 function is of significant interest for therapeutic development. The

CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate gene function by

creating precise knockouts at the genomic level.[13] This application note provides a detailed

protocol for utilizing CRISPR-Cas9 to knock out the FGF19 gene in the human hepatoma cell

line HepG2, a widely used in vitro model for studying liver function.[14][15][16] Subsequent

protocols for assessing the functional consequences of FGF19 knockout on cell proliferation,

apoptosis, and signaling pathways are also described.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical FGF19 signaling pathway and the experimental

workflow for studying FGF19 function using CRISPR-Cas9.
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Experimental Protocols
Protocol 1: Generation of FGF19 Knockout HepG2 Cell
Line using CRISPR-Cas9
Materials:

HepG2 cells (ATCC® HB-8065™)

DMEM high glucose medium (Gibco)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)

gRNA design tool (e.g., CHOPCHOP)

Oligonucleotides for gRNA cloning

T4 DNA Ligase and buffer

Stellar™ Competent Cells (Clontech)

Plasmid purification kit

Lipofectamine 3000 Transfection Reagent (Invitrogen)

Puromycin

96-well plates for single-cell cloning

Genomic DNA extraction kit

PCR reagents and primers flanking the target site

Sanger sequencing service
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Anti-FGF19 antibody for Western blot or ELISA

Protein lysis buffer and quantification reagents

Procedure:

gRNA Design and Cloning:

Design two to three independent single guide RNAs (sgRNAs) targeting an early exon of

the human FGF19 gene.

Synthesize and anneal complementary oligonucleotides for each gRNA.

Clone the annealed gRNAs into the BbsI-digested pSpCas9(BB)-2A-Puro vector.

Transform the ligated product into competent E. coli, select for ampicillin resistance, and

verify the correct insertion by Sanger sequencing.

Transfection of HepG2 Cells:

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate.[17]

Transfect the cells with the validated gRNA-Cas9 plasmid using Lipofectamine 3000

according to the manufacturer's protocol.[18]

Selection and Single-Cell Cloning:

48 hours post-transfection, begin selection by adding puromycin (determine the optimal

concentration via a kill curve, typically 1-2 µg/mL for HepG2) to the culture medium.

After 3-5 days of selection, surviving cells are harvested.

Perform serial dilution to seed cells into 96-well plates at a density of approximately 0.5

cells/well to isolate single clones.
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Monitor the plates and expand the single-cell-derived colonies.

Validation of FGF19 Knockout:

Genomic Level: Extract genomic DNA from the expanded clones. Amplify the targeted

region by PCR and analyze the products by Sanger sequencing to identify insertions or

deletions (indels).[19]

Protein Level: Confirm the absence of FGF19 protein expression in the knockout clones

by Western blot or ELISA analysis of cell lysates or conditioned media.[20][21]

Protocol 2: Cell Proliferation Assay
Materials:

Wild-type (WT) and FGF19-KO HepG2 cells

96-well cell culture plates

Cell counting kit (e.g., CCK-8) or BrdU incorporation assay kit

Plate reader

Procedure:

Seed 5,000 cells/well of both WT and FGF19-KO HepG2 cells in a 96-well plate.

Culture the cells for 24, 48, 72, and 96 hours.

At each time point, add the cell proliferation reagent (e.g., CCK-8) to the wells and incubate

according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Plot the absorbance values against time to generate a growth curve.

Protocol 3: Apoptosis Assay
Materials:
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WT and FGF19-KO HepG2 cells

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

Flow cytometer

Procedure:

Culture WT and FGF19-KO HepG2 cells to 70-80% confluency.

Harvest the cells and wash with cold PBS.

Resuspend the cells in the binding buffer provided with the kit.

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Protocol 4: Western Blot for Signaling Pathway Analysis
Materials:

WT and FGF19-KO HepG2 cells

Recombinant human FGF19

Serum-free medium

Lysis buffer with protease and phosphatase inhibitors

Antibodies against p-ERK1/2, total ERK1/2, p-STAT3, total STAT3, and a loading control

(e.g., β-actin)

Secondary antibodies and ECL detection reagents

Procedure:

Starve WT and FGF19-KO HepG2 cells in serum-free medium for 12-16 hours.
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Stimulate the cells with or without recombinant human FGF19 (e.g., 100 ng/mL) for 15-30

minutes.

Lyse the cells and quantify the protein concentration.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against phosphorylated and total signaling

proteins.

Incubate with the appropriate secondary antibodies and visualize the bands using an ECL

detection system.

Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the

expected outcomes of FGF19 knockout.

Table 1: Validation of FGF19 Knockout in HepG2 Clones

Clone ID Sanger Sequencing Result
FGF19 Protein Level
(pg/mL)

WT Wild-type sequence 152.3 ± 12.5

KO Clone #1 7 bp deletion in Exon 1 Not Detected

KO Clone #2 2 bp insertion in Exon 1 Not Detected

KO Clone #3 Wild-type sequence 148.9 ± 15.1

Table 2: Effect of FGF19 Knockout on HepG2 Cell Proliferation (Absorbance at 450 nm)

Cell Line 24h 48h 72h 96h

WT 0.35 ± 0.04 0.72 ± 0.06 1.35 ± 0.11 2.11 ± 0.15

FGF19-KO 0.33 ± 0.03 0.58 ± 0.05 0.95 ± 0.08 1.45 ± 0.12

p < 0.05 vs WT
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Table 3: Effect of FGF19 Knockout on HepG2 Cell Apoptosis

Cell Line % Apoptotic Cells (Annexin V+/PI-)

WT 3.5 ± 0.8

FGF19-KO 9.8 ± 1.2

p < 0.05 vs WT

Table 4: Effect of FGF19 Knockout on Downstream Signaling

Condition Relative p-ERK/Total ERK
Relative p-STAT3/Total
STAT3

WT (unstimulated) 1.0 1.0

WT + FGF19 4.2 ± 0.5 3.8 ± 0.4

FGF19-KO (unstimulated) 0.9 ± 0.1 1.1 ± 0.2

FGF19-KO + FGF19 4.5 ± 0.6 4.1 ± 0.5

Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 to

generate an FGF19 knockout cell line and subsequently investigate the functional

consequences of this genetic modification. The detailed protocols and expected data formats

serve as a valuable resource for researchers aiming to elucidate the complex roles of FGF19 in

physiology and disease. The findings from such studies can provide crucial insights for the

development of novel therapeutic strategies targeting the FGF19 signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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